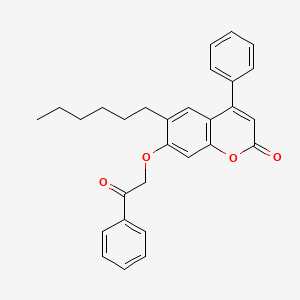

6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

Description

Properties

Molecular Formula |

C29H28O4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

6-hexyl-7-phenacyloxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C29H28O4/c1-2-3-4-7-16-23-17-25-24(21-12-8-5-9-13-21)18-29(31)33-28(25)19-27(23)32-20-26(30)22-14-10-6-11-15-22/h5-6,8-15,17-19H,2-4,7,16,20H2,1H3 |

InChI Key |

VTERDMJGHXEUDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-2H-chromen-2-one with hexyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 2-oxo-2-phenylethyl bromide under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl and hexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly due to its anticancer and antioxidant properties.

Anticancer Activity:

Research indicates that derivatives of coumarin compounds can exhibit significant anticancer effects. For instance, studies have demonstrated that certain coumarin derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific structure of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy.

Antioxidant Properties:

Coumarins are recognized for their ability to scavenge free radicals, thus protecting cellular components from oxidative stress. The antioxidant activity of this compound could be evaluated through various assays, such as DPPH and ABTS radical scavenging tests, which measure the compound's ability to neutralize free radicals .

Photochemical Applications

The photochemical properties of this compound make it suitable for applications in photodynamic therapy (PDT) and as a fluorescent probe.

Photodynamic Therapy:

In PDT, photosensitizers are activated by light to produce reactive oxygen species that can destroy cancer cells. The unique chromophoric structure of this compound may allow it to absorb specific wavelengths of light, making it a potential candidate for use in PDT . Its efficacy can be assessed by evaluating the generation of singlet oxygen upon light exposure.

Fluorescent Probes:

The compound's fluorescence properties can be harnessed in biological imaging. By attaching this compound to biomolecules or nanoparticles, researchers can track cellular processes in real-time using fluorescence microscopy techniques .

Material Science

The incorporation of coumarin derivatives into polymer matrices has been explored for creating functional materials with enhanced properties.

Polymer Composites:

this compound can be utilized as a dopant in polymer films to impart photoluminescent properties. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and solar cells, where efficient light emission and energy conversion are crucial .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- 6-hexyl-7-(4-methoxybenzyl)oxy-4-phenyl-2H-chromen-2-one

- 6-hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one

- 6-hexyl-7-(4-methylbenzyloxy)-4-phenyl-2H-chromen-2-one

- 6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one

- 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one

Uniqueness

What sets 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexyl and phenylethoxy groups, in particular, may enhance its lipophilicity and ability to interact with biological membranes .

Biological Activity

The compound 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one , often referred to in scientific literature as a derivative of chromenone, has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C24H26O4

- Molecular Weight : 398.46 g/mol

- IUPAC Name : 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenylchromen-2-one

This compound belongs to the class of chromones, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on chromone derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression.

Antioxidant Properties

Antioxidant activity is another notable aspect of this compound. Research has shown that chromone derivatives can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with chronic diseases, including cancer and cardiovascular disorders.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory effects. Specific studies have focused on its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is particularly relevant in the context of skin disorders and cosmetic applications aimed at reducing hyperpigmentation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis, disrupts cell cycle | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits tyrosinase |

Study 1: Anticancer Efficacy

A study published in Inorganic Chemistry evaluated the anticancer efficacy of various chromone derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound, suggesting a promising avenue for cancer therapy .

Study 2: Antioxidant Activity Assessment

In a separate investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results showed that it effectively reduced DPPH radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid .

Study 3: Tyrosinase Inhibition

Research focusing on tyrosinase inhibition revealed that this compound significantly inhibited enzyme activity, making it a candidate for treating hyperpigmentation disorders. The study highlighted its potential use in cosmetic formulations aimed at skin lightening .

Q & A

Q. What are the standard synthetic routes for 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 2-hydroxyacetophenone with substituted phenols under acidic conditions to form the coumarin core.

- Step 2: Alkylation at the 7-position using bromoethane or similar alkylating agents in the presence of K₂CO₃ (polar aprotic solvents like DMF) .

- Step 3: Introduction of the 2-oxo-2-phenylethoxy group via nucleophilic substitution with phenacyl bromide derivatives. Reaction monitoring via TLC (254 nm) ensures completion .

- Purification: Recrystallization from methanol/ethyl acetate mixtures yields high-purity crystals suitable for X-ray analysis .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths (e.g., C–C mean = 0.002 Å), torsion angles, and π-π stacking interactions (e.g., 3.7–4.0 Å interplanar distances) .

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.5 ppm for ethoxy groups) .

- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C–O–C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

- Cross-Validation: Compare NMR-derived dihedral angles with crystallographic torsion angles (e.g., discrepancies in ethoxy group orientation may arise from solution vs. solid-state conformers) .

- Dynamic NMR Studies: Probe temperature-dependent shifts to identify fluxional behavior in substituents .

- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

Q. What experimental design optimizes reaction conditions for introducing the hexyl group?

Methodological Answer:

-

DOE Approach: Vary parameters (solvent polarity, catalyst loading, temperature) using a factorial design. For example:

Parameter Range Tested Optimal Condition Solvent DMF, THF, Acetone DMF Temperature (°C) 35–80 60 Catalyst K₂CO₃, NaH K₂CO₃ -

Kinetic Monitoring: Use HPLC-MS to track intermediates and byproducts .

Q. How can environmental degradation pathways of this compound be studied?

Methodological Answer:

- Photolysis Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic mixtures. Monitor degradation via HPLC-MS to identify cleavage products (e.g., phenolic fragments) .

- Hydrolysis Assays: Test stability at varying pH (1–13) and temperatures (25–60°C). LC-MS/MS quantifies hydrolyzed products like 4-phenylcoumarin derivatives .

Q. What strategies validate bioactivity hypotheses for this compound?

Methodological Answer:

Q. How to design a study for structure-activity relationships (SAR) of substituted coumarins?

Methodological Answer:

- Library Synthesis: Prepare derivatives with varied substituents (e.g., halogens, methoxy, nitro groups) at positions 4, 6, and 7.

- Biological Screening: Use a split-plot design to test cytotoxicity (MTT assay), antioxidant activity (DPPH assay), and enzyme inhibition .

- QSAR Modeling: Apply ML algorithms (e.g., Random Forest) to correlate substituent descriptors (Hammett σ, logP) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.